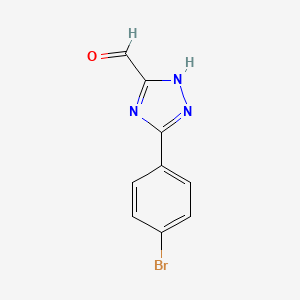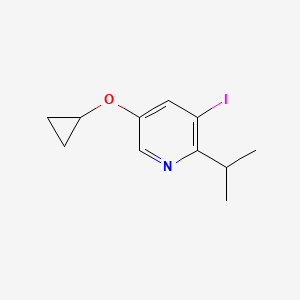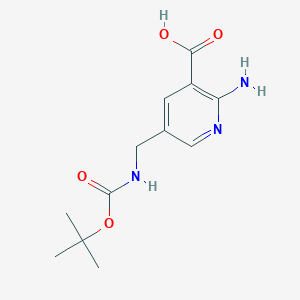![molecular formula C8H5F3INO B14846710 1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of an iodo group and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the introduction of the iodo and trifluoromethyl groups onto the pyridine ring. One common synthetic route includes the iodination of a trifluoromethyl-substituted pyridine derivative under specific reaction conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets. The presence of the iodo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparaison Avec Des Composés Similaires
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
2-Iodo-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and iodo groups but lacks the ethanone moiety.
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone: Similar structure but without the iodo group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H5F3INO |
|---|---|
Poids moléculaire |
315.03 g/mol |
Nom IUPAC |
1-[2-iodo-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5F3INO/c1-4(14)5-2-6(8(9,10)11)13-7(12)3-5/h2-3H,1H3 |
Clé InChI |
HOUMSPBYDBWUCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
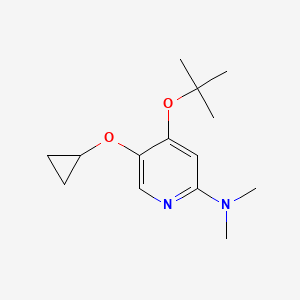

![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
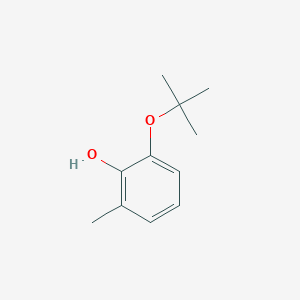


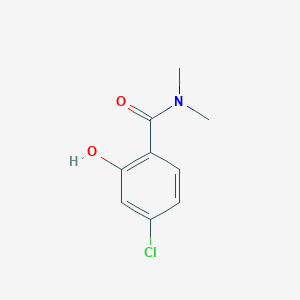
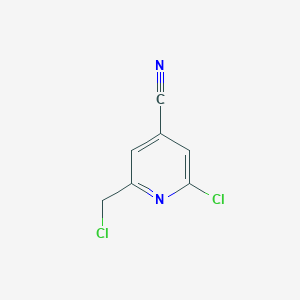

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
